Home > Products > Screening Compounds P14105 > L-Leucine, L-norvalyl-
L-Leucine, L-norvalyl- - 200618-44-6

L-Leucine, L-norvalyl-

Catalog Number: EVT-1736484
CAS Number: 200618-44-6
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Leucine, L-norvalyl- is a compound that combines the amino acid L-leucine with L-norvaline, a non-canonical amino acid. Both of these amino acids play significant roles in various biological processes, including protein synthesis and metabolic pathways. This compound is particularly of interest in biochemistry and pharmaceutical applications due to its potential effects on protein structure and function.

Source

L-Leucine is one of the essential amino acids that humans must obtain from their diet, found in high-protein foods such as meat, dairy, and legumes. L-Norvaline, on the other hand, is a non-proteinogenic amino acid that can be synthesized from L-valine or produced through enzymatic processes. The combination of these two amino acids can lead to unique properties and functionalities in biochemical applications.

Classification

L-Leucine and L-norvalyl- can be classified under the broader category of amino acids. They are specifically categorized as branched-chain amino acids (BCAAs) due to their aliphatic side chains, which influence their physical and chemical properties.

Synthesis Analysis

Methods

The synthesis of L-leucine and L-norvalyl- can be achieved through various methods:

  1. Chemical Synthesis: Traditional methods involve the coupling of L-leucine with L-norvaline using peptide bond formation techniques.
  2. Enzymatic Synthesis: Multi-enzymatic systems have been developed for the biosynthesis of L-norvaline from precursors like L-valine. For instance, a study highlighted an environmentally friendly method utilizing a desymmetrization process to produce high-purity L-norvaline .
  3. Biotechnological Approaches: Genetic engineering techniques can be employed to modify microorganisms such as Escherichia coli for the production of these amino acids in a more sustainable manner .

Technical Details

The synthesis often requires specific conditions such as controlled pH levels and temperature to optimize yield and purity. For example, reactions may occur in buffered solutions to maintain optimal pH during enzymatic reactions.

Molecular Structure Analysis

Structure

L-Leucine has the following molecular structure:

  • Chemical Formula: C₆H₁₃NO₂
  • Molecular Weight: 131.17 g/mol
  • Structure: Contains an aliphatic side chain with a branched structure.

L-Norvaline has a similar structure but differs in its side chain configuration:

  • Chemical Formula: C₅H₁₁NO₂
  • Molecular Weight: 115.15 g/mol
  • Structure: Features a straight-chain configuration compared to leucine's branched structure.

Data

Both compounds exhibit chirality, with specific stereoisomers being biologically active. The presence of asymmetric carbon atoms contributes to their unique properties in biological systems.

Chemical Reactions Analysis

Reactions

L-Leucine and L-norvalyl- participate in various biochemical reactions:

  1. Peptide Bond Formation: They can form dipeptides or larger peptides through condensation reactions.
  2. Transamination Reactions: These amino acids can undergo transamination, where an amino group is transferred to different keto acids, facilitating metabolic processes.
  3. Decarboxylation: Under certain conditions, these compounds may also undergo decarboxylation reactions leading to the formation of corresponding amines.

Technical Details

The efficiency of these reactions can be influenced by factors such as enzyme concentration, substrate availability, and reaction conditions (e.g., temperature and pH).

Mechanism of Action

Process

The mechanism of action for L-leucine and L-norvalyl- primarily involves their role in protein synthesis and metabolic regulation:

  1. Protein Synthesis: Both amino acids contribute to the building blocks of proteins by being incorporated into polypeptide chains during translation.
  2. Metabolic Regulation: They play crucial roles in signaling pathways that regulate muscle protein synthesis, particularly through the mTOR pathway.

Data

Research indicates that supplementation with these amino acids can enhance muscle recovery and growth due to their involvement in anabolic processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Both compounds are soluble in water due to their polar nature.
  • Melting Point: Varies based on purity; typically around 250 °C for L-leucine.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade at extreme pH levels or temperatures.
  • Reactivity: Participate readily in peptide bond formation and other biochemical reactions due to their functional groups.

Relevant Data or Analyses

Studies have shown that variations in the incorporation of these amino acids into proteins can affect structural stability and functional properties .

Applications

L-Leucine and L-norvalyl- have several scientific uses:

  1. Nutritional Supplements: Commonly used in sports nutrition for muscle recovery.
  2. Pharmaceuticals: Investigated for potential therapeutic applications in metabolic disorders.
  3. Biotechnology: Used in recombinant protein production where specific amino acid substitutions are beneficial for protein folding or activity .
Biosynthetic Pathways and Enzymatic Specificity

LeuABCD-Mediated Chain Elongation in Norvaline Production

The LeuABCD enzyme complex in Escherichia coli catalyzes a critical carbon-chain elongation pathway responsible for converting pyruvate-derived intermediates into branched-chain amino acids and their analogs. This pathway natively synthesizes L-leucine through a series of reactions initiated by α-isopropylmalate synthase (LeuA), which condenses acetyl-CoA with α-ketoisovalerate (KIV) to form α-isopropylmalate. Subsequent steps involve isomerization (LeuCD) and dehydrogenation/decarboxylation (LeuB), yielding α-ketoisocaproate—the immediate precursor of L-leucine [1] [2].

Notably, this same enzymatic machinery synthesizes L-norvaline (a non-proteinogenic linear amino acid) via promiscuous activity toward α-ketobutyrate (αKB) instead of KIV. LeuA catalyzes the condensation of acetyl-CoA with αKB, leading to α-ketovalerate and ultimately L-norvaline after transamination [1] [4]. The net reaction represents a "+1 carbon elongation" mechanism, extending the 4-carbon αKB to the 5-carbon norvaline precursor. Metabolic studies confirm that leuABCD deletion abolishes norvaline production, underscoring its essential role [2] [6].

Table 1: Key Enzymes in LeuABCD-Mediated Chain Elongation

EnzymeReaction CatalyzedPrimary SubstrateAlternate Substrate (Norvaline Path)
LeuA (α-isopropylmalate synthase)Claisen condensationα-Ketoisovalerate (KIV)α-Ketobutyrate (αKB)
LeuCD (isopropylmalate isomerase)Dehydration/hydrationα-Isopropylmalateα-Ethylmalate
LeuB (isopropylmalate dehydrogenase)Oxidative decarboxylationβ-Isopropylmalateβ-Ethylmalate

Substrate Promiscuity of α-Isopropylmalate Synthase (LeuA)

LeuA serves as the gatekeeper enzyme in norvaline biosynthesis due to its substrate flexibility. While its primary substrate is KIV (a 5-carbon α-ketoacid), LeuA exhibits significant affinity for αKB (4-carbon) in vivo and in vitro. Kinetic analyses reveal LeuA’s ( K_m ) for αKB is only 2- to 3-fold higher than for KIV, enabling efficient utilization under metabolic conditions favoring αKB accumulation [1] [6].

Structural determinants of this promiscuity include a hydrophobic active-site pocket accommodating diverse α-ketoacid chain lengths. Key residues (His97, Ser139, Asn167, Pro169 in E. coli) influence substrate specificity. Mutagenesis studies show that substitutions like H97A/S139G/N167G/P169A expand the binding pocket volume by >80%, enhancing activity toward non-natural substrates like phenylpyruvate or linear C6–C8 α-ketoacids [3] [6]. Quantum mechanical modeling confirms that elongation of linear or aromatic substrates has no intrinsic energy barrier, as transition-state geometries remain favorable regardless of chain length or electronics [6].

Pyruvate-Dependent Norvaline Synthesis Under Anaerobic Conditions

Norvaline accumulation is physiologically triggered by oxygen limitation in E. coli. During aerobic growth, norvaline is undetectable, but abrupt oxygen downshifts induce rapid accumulation (up to 1 mM extracellularly). This correlates with pyruvate overflow—a hallmark of anaerobic metabolism—where pyruvate concentrations surge due to impaired respiratory flux [4] [7].

The biosynthetic route involves:

  • Pyruvate → α-Ketobutyrate (αKB): Spontaneous decarboxylation of oxaloacetate or enzymatic conversion via threonine deaminase (IlvA).
  • LeuA-mediated condensation: Acetyl-CoA + αKB → α-Ethylmalate.
  • LeuCD/LeuB processing: Formation of α-ketovalerate, transaminated to norvaline [4].

Transcriptomic and metabolomic data confirm that norvaline synthesis is an overflow pathway diverting excess pyruvate. Neither derepression of leuABCD genes nor enzyme upregulation is required; metabolic flux alone drives norvaline production under anaerobic, high-glucose conditions [4] [7].

Table 2: Metabolic Changes During Anaerobic Norvaline Synthesis in E. coli

ParameterAerobic ConditionsPost-Oxygen DownshiftChange
PyruvateLowAccumulates>10-fold increase
NorvalineUndetectable~1 mMDe novo synthesis
TCA Cycle IntermediatesHighDepletedRedirected to fermentation
leuABCD ExpressionBasalUnchangedNot required for overflow

Competitive Inhibition by Branched-Chain α-Ketoacid Substrates

Norvaline synthesis is competitively regulated by native LeuA substrates. α-Ketoisovalerate (KIV, precursor to valine) and α-ketoisocaproate (KIC, precursor to leucine) inhibit αKB utilization by LeuA. In vitro assays show KIV competes with αKB at LeuA’s active site with a relative inhibitory constant (( Ki )) 5-fold lower than αKB’s ( Km ), favoring KIV binding [1] [6].

Allosteric regulation further modulates this competition:

  • LeuA is feedback-inhibited by L-leucine (IC~50~ = 0.1 mM), reducing activity toward all substrates.
  • The G462D mutation in LeuA abrogates leucine sensitivity, increasing norvaline yields 3-fold by enabling sustained activity under high-leucine conditions [6] [10].

This substrate competition explains physiological observations: norvaline accumulates only when KIV/KIC pools are low (e.g., during recombinant leucine-rich protein expression) or when αKB is abundant (e.g., anaerobic pyruvate overflow) [1] [4].

Table 3: Kinetic Parameters of α-Isopropylmalate Synthase (LeuA) for Key Substrates

Substrate( K_m ) (mM)( V_{max} ) (μmol/min/mg)Relative Efficiency (( V{max}/Km ))Inhibitor
α-Ketoisovalerate (KIV)0.084.252.5Primary substrate
α-Ketobutyrate (αKB)0.251.87.2Competitive
α-Ketovalerate0.311.23.9Non-competitive

Properties

CAS Number

200618-44-6

Product Name

L-Leucine, L-norvalyl-

IUPAC Name

(2S)-2-[[(2S)-2-aminopentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C11H22N2O3

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C11H22N2O3/c1-4-5-8(12)10(14)13-9(11(15)16)6-7(2)3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1

InChI Key

OEOQPSFHJDWVNT-IUCAKERBSA-N

SMILES

CCCC(C(=O)NC(CC(C)C)C(=O)O)N

Canonical SMILES

CCCC(C(=O)NC(CC(C)C)C(=O)O)N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.